molecular formula C17H15BrN4OS B3706996 N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methylphenyl)urea

N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methylphenyl)urea

Cat. No.: B3706996
M. Wt: 403.3 g/mol
InChI Key: STQSJWJZANHRJT-UHFFFAOYSA-N
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Description

“N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methylphenyl)urea” is a chemical compound that contains a 1,3,4-thiadiazole moiety . This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . Acylation of the amino group of oxadiazoles with some acid chlorides yields the acylated compounds . Further reactions can lead to the formation of various derivatives .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like “the = N-C-S- moiety’s presence and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This is followed by acylation of the amino group of oxadiazoles with some acid chlorides .

Future Directions

The 1,3,4-thiadiazole moiety, which is present in “N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methylphenyl)urea”, has shown significant therapeutic potential . Future research could focus on further exploring the biological activities of this compound and its derivatives, potentially leading to the development of new drugs .

Properties

IUPAC Name

1-[5-[(3-bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4OS/c1-11-5-2-3-8-14(11)19-16(23)20-17-22-21-15(24-17)10-12-6-4-7-13(18)9-12/h2-9H,10H2,1H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQSJWJZANHRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=NN=C(S2)CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methylphenyl)urea
Reactant of Route 2
Reactant of Route 2
N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methylphenyl)urea
Reactant of Route 3
Reactant of Route 3
N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methylphenyl)urea
Reactant of Route 4
N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methylphenyl)urea
Reactant of Route 5
N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methylphenyl)urea
Reactant of Route 6
Reactant of Route 6
N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methylphenyl)urea

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